2-(Acetylamino)-N-(3,4-dimethylphenyl)-3-phenylacrylamide
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Overview
Description
2-(Acetylamino)-N-(3,4-dimethylphenyl)-3-phenylacrylamide is an organic compound with a complex structure that includes an acetylamino group, a dimethylphenyl group, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-N-(3,4-dimethylphenyl)-3-phenylacrylamide typically involves multi-step organic reactions. One common method includes the acetylation of aniline derivatives followed by the formation of the acrylamide moiety through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-N-(3,4-dimethylphenyl)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
2-(Acetylamino)-N-(3,4-dimethylphenyl)-3-phenylacrylamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Acetylamino)-N-(3,4-dimethylphenyl)-3-phenylacrylamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetylamino derivatives and phenylacrylamide analogs. Examples include:
- 2-(Acetylamino)-N-phenylacrylamide
- N-(3,4-Dimethylphenyl)-3-phenylacrylamide
Uniqueness
What sets 2-(Acetylamino)-N-(3,4-dimethylphenyl)-3-phenylacrylamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(E)-2-acetamido-N-(3,4-dimethylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H20N2O2/c1-13-9-10-17(11-14(13)2)21-19(23)18(20-15(3)22)12-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,22)(H,21,23)/b18-12+ |
InChI Key |
XAHVVDWTTCCPCY-LDADJPATSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C)C |
Origin of Product |
United States |
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